molecular formula C8H9BClNO3 B1450882 (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 850589-39-8

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

货号: B1450882
CAS 编号: 850589-39-8
分子量: 213.43 g/mol
InChI 键: UDPDTEGKPHZNES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 850589-39-8) is a valuable arylboronic acid intermediate for research and development, particularly in pharmaceutical chemistry and organic synthesis. Its molecular structure, featuring both a boronic acid group and a chloro-substituted methylcarbamoyl moiety, makes it a versatile building block for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds . Boronic acids are pivotal in medicinal chemistry, serving as key pharmacophores in several approved drugs and investigational compounds . They can act as bioisosteres of carboxylic acids and possess unique electronic properties. The empty p-orbital on the boron atom makes these compounds Lewis acids, allowing them to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in the active sites of enzymes . This mechanism is exploited in therapeutic applications, including proteasome inhibitors like bortezomib and ixazomib for cancer therapy, and β-lactamase inhibitors like vaborbactam for combating antibiotic resistance . Researchers can leverage this compound as a core structure in developing novel enzyme inhibitors or probing biological interactions. Beyond drug discovery, this chemical serves as a critical synthetic intermediate in material science for creating organic electronic materials and polymers . The compound should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDTEGKPHZNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657218
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-39-8
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Formation of the Methylcarbamoyl Group

The methylcarbamoyl substituent is typically introduced by:

  • Reacting the corresponding aromatic amine or hydroxyl precursor with methyl isocyanate or methyl carbamoyl chloride under controlled conditions.
  • Alternatively, amidation can be performed by coupling the carboxylic acid derivative with methylamine or methylamine equivalents.

In some advanced processes, the methylcarbamoyl group is already present on the aromatic ring before boronic acid formation, facilitating a one-pot lithiation and borylation sequence.

Purification and Crystallization

  • After reaction completion, the mixture is extracted with organic solvents such as dichloromethane.
  • The organic layers are dried and concentrated under reduced pressure.
  • The crude product is dissolved in solvents like dimethylformamide or tetrahydrofuran.
  • Crystallization is induced by cooling or addition of antisolvents such as acetone or acetonitrile.
  • Filtration and drying yield the crystalline form of this compound with high purity (typically above 95% by HPLC).

Representative Experimental Data and Conditions

Step Reagents/Conditions Temperature Time Yield/Purity
Lithiation n-Butyl lithium, triisopropyl borate -75°C to -70°C 2 hours Intermediate aryllithium
Borylation Triisopropyl borate quench, acidic workup 0-25°C 1-2 hours Boronic acid formation
Amidation Methyl isocyanate or methyl carbamoyl chloride 25-30°C 1-3 hours Methylcarbamoyl substitution
Extraction and Purification Dichloromethane extraction, drying, solvent removal Ambient 30 min Crude product
Crystallization Cooling in acetone or THF, filtration, drying 0-5°C 2-4 hours >95% purity by HPLC

Research Findings and Optimization

  • Temperature Control: Maintaining low temperatures during lithiation is crucial to avoid side reactions such as over-lithiation or decomposition.
  • Choice of Borate Ester: Triisopropyl borate is preferred for its reactivity and ease of removal.
  • Solvent Selection: Polar aprotic solvents like dimethylformamide and tetrahydrofuran enhance solubility and reaction rates.
  • Purification Techniques: Repeated crystallization improves purity and yields crystalline forms suitable for pharmaceutical applications.
  • Stability: The compound is stable under recommended storage conditions but should be kept away from oxidizing agents to prevent degradation.

Summary Table of Preparation Methods

Method Aspect Description Source/Reference
Lithiation and Borylation Aryllithium intermediate formed by n-butyl lithium at -75°C, quenched with triisopropyl borate WO2020225831A1
Amidation Introduction of methylcarbamoyl group via methyl isocyanate or carbamoyl chloride Patent EP4488268A1
Purification Extraction with dichloromethane, crystallization from acetone or THF WO2020225831A1; Thermo Scientific
Yield and Purity Typically >95% purity by HPLC after crystallization WO2020225831A1; Thermo Scientific
Stability Stable under recommended conditions, avoid oxidizing agents Thermo Scientific

化学反应分析

Types of Reactions

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

科学研究应用

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

作用机制

The mechanism of action of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition. The compound targets serine residues in proteases, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme’s activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylboronic Acids with Amide Groups

(a) (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS: 871332-94-4)
  • Structure : Replaces the methylcarbamoyl group with a bulkier butylcarbamoyl substituent.
  • Properties : Higher molecular weight (257.52 vs. 213.43) and lipophilicity due to the butyl chain. This may reduce aqueous solubility but improve membrane permeability .
(b) 4-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-05-8)
  • Structure : Features a fluorophenylcarbamoyl group instead of methylcarbamoyl.

Chloro-Substituted Phenylboronic Acids with Alternative Functional Groups

(a) 3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS: 1190875-60-5)
  • Structure : Hydroxymethyl group replaces methylcarbamoyl.
  • Properties : Increased polarity (TPSA: 60.7 Ų vs. 72.3 Ų for the target compound) enhances aqueous solubility, making it suitable for biochemical assays .
(b) 3-Chloro-4-formylphenylboronic acid (CID: 42614540)
  • Structure : Substitutes methylcarbamoyl with a formyl group.
  • Properties : The aldehyde enables conjugation reactions (e.g., Schiff base formation) but reduces stability under physiological conditions .
(c) 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 847756-88-1)
  • Structure : Trifluoromethyl group instead of methylcarbamoyl.
  • Properties : High electronegativity and lipophilicity improve metabolic stability but may hinder solubility in polar solvents .

Boronic Acids with Sulfonamide or Complex Substituents

(a) B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS: 957066-10-3)
  • Structure : Sulfonamide group adds hydrogen-bonding capacity.
  • Properties : Higher molecular weight (325.6) and acidity (pKa ~10) influence pharmacokinetics and protein-binding efficiency .
(b) (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (CAS: 1704080-14-7)
  • Structure: Dimethylamino propoxy substituent introduces a basic nitrogen.
  • Properties : Protonation at physiological pH enhances solubility but may reduce blood-brain barrier penetration .

Non-Chloro Analogues

(4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 405520-68-5)
  • Structure : Lacks the chloro substituent but has a dimethylcarbamoyl group.
  • Properties : Reduced steric hindrance compared to the target compound may improve binding to flat enzyme active sites .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound 850589-39-8 C₈H₉BClNO₃ 213.43 Chloro, Methylcarbamoyl Enzyme inhibition, Suzuki reactions
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid 871332-94-4 C₁₁H₁₅BClNO₃ 257.52 Chloro, Butylcarbamoyl Medical intermediate
3-Chloro-4-formylphenylboronic acid 42614540 C₇H₆BClO₃ 186.40 Chloro, Formyl Conjugation chemistry
3-Chloro-4-(trifluoromethyl)phenylboronic acid 847756-88-1 C₇H₅BClF₃O₂ 224.38 Chloro, Trifluoromethyl High metabolic stability
4-(3-Fluorophenylcarbamoyl)phenylboronic acid 874288-05-8 C₁₃H₁₁BFNO₃ 259.04 Fluorophenylcarbamoyl HDAC inhibition

Key Research Findings

  • Enzyme Inhibition : Boronic acids with carbamoyl groups (e.g., methylcarbamoyl) mimic transition states in β-lactamase inhibition, forming reversible covalent bonds with catalytic serine residues .
  • Cytotoxicity : Substituents like phenanthrenyl or hydroxynaphthyl in boronic acids exhibit potent cytotoxicity (IC₅₀ ~0.2 µM), whereas methylcarbamoyl derivatives balance solubility and activity, avoiding precipitation issues .
  • Diagnostic Use: Phenyl boronic acids outperform aminophenylboronic acid (APBA) in differentiating antibiotic-resistant bacteria, highlighting the role of substituent choice in specificity .

生物活性

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, influencing enzymatic and cellular processes.

Chemical Structure and Properties

The molecular formula for this compound is C8H9ClBNO3. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile candidate for drug development.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

  • Study Findings : A study evaluated the antiproliferative effects of several boronic derivatives on cancer cell lines using the sulforhodamine B (SRB) assay. The results demonstrated that this compound effectively inhibited cell proliferation, particularly in prostate cancer cells, with IC50 values indicating potent activity at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In vitro studies have shown that compounds similar to this compound possess activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

  • Microbial Testing : The compound was tested against Staphylococcus aureus, Escherichia coli, and other pathogens. The results indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Antioxidant Properties

Antioxidant activity is another notable feature of boronic acids. Studies employing various assays (e.g., DPPH and ABTS methods) revealed that these compounds can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Covalent Bond Formation : The boron atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter enzyme activity and cellular signaling pathways .
  • Cell Cycle Modulation : This compound has been shown to affect cell cycle dynamics, particularly inducing G2/M phase arrest in cancer cells. This effect is associated with increased expression of cyclin-dependent kinase inhibitors like p21 .

Case Studies

  • Prostate Cancer Study : In a controlled study involving PC-3 prostate cancer cells, treatment with this compound resulted in significant cytotoxicity compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates correlated with caspase-3 activation .
  • Antimicrobial Efficacy : A comparative analysis of various boronic acids demonstrated that this compound exhibited superior antimicrobial activity against MRSA strains when compared to standard antibiotics .

常见问题

Q. What are the recommended methods for synthesizing and purifying (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?

Answer:

  • Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halogenated aromatic precursors under palladium catalysis. Evidence from analogous compounds (e.g., 4-carboxy-3-chlorophenylboronic acid) suggests using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
  • Purification : Employ reverse-phase HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity (>97%) product. Monitor purity via HPLC and confirm structural integrity using ¹H/¹³C NMR and FTIR spectroscopy .

Q. How should the stability of this compound be assessed under experimental storage conditions?

Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to minimize hydrolysis of the boronic acid group. Stability studies on similar compounds (e.g., 4-carboxy-2-chlorophenylboronic acid) indicate degradation rates increase above 25°C .
  • Stability Assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Quantify boronic acid oxidation to phenol byproducts using NMR or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can the compound’s interaction with biological diols (e.g., glucose) be systematically analyzed for drug delivery applications?

Answer:

  • Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to glucose or other polyols. Reference studies on phenyl boronic acid-based hydrogels (e.g., glucose-sensitive hydrogels) to design competitive binding assays .
  • Biological Testing : Evaluate cytotoxicity and cellular uptake in vitro (e.g., CLL MEC1 cells) under varying glucose concentrations. Correlate results with clogP values and oxidation propensity from boronic ester analogs .

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

Answer:

  • Controlled Experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. For example, inconsistent yields in Suzuki couplings may stem from residual moisture or Pd catalyst deactivation .
  • Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify steric/electronic barriers. Compare with experimental kinetic data (e.g., Hammett plots) to validate hypotheses .

Q. What strategies optimize catalytic efficiency in reactions using this compound as a boronic acid partner?

Answer:

  • Ligand Screening : Test phosphine ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover. Evidence from C–C bond formation studies shows ligand choice impacts reaction rates and yields .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to improve boronic acid solubility. Additives like LiCl may stabilize the boronate intermediate .

Q. How does the compound’s sensitivity to reactive oxygen species (ROS) affect its application in biological systems?

Answer:

  • ROS Reactivity Profiling : Expose the compound to H₂O₂ or superoxide radicals and monitor oxidation kinetics via ¹H NMR (e.g., phenol formation rate). Compare with boronic esters (e.g., pinacol esters) to assess stability .
  • Biological Relevance : In cell-based assays, pre-treat samples with ROS scavengers (e.g., NAC) to distinguish boronic acid-specific effects from oxidative stress artifacts .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational models (e.g., molecular docking for diol interactions) to resolve discrepancies .
  • Advanced Characterization : Use X-ray crystallography or HRMS to confirm boronic acid coordination geometry and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。